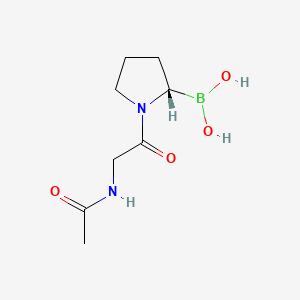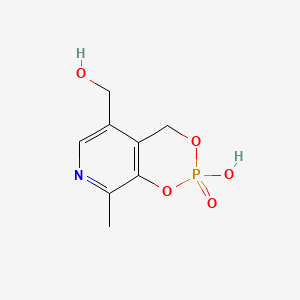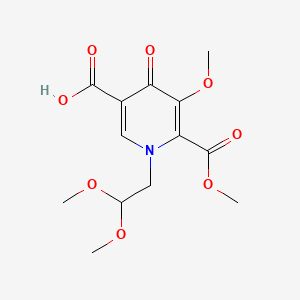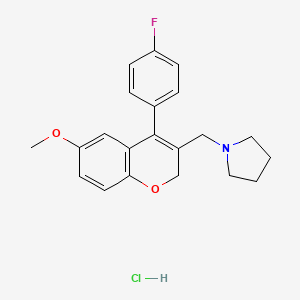
Ac-Gly-BoroPro
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ac-Gly-BoroPro is a selective inhibitor of Fibroblast Activation Protein (FAP) with a Ki of 23 nM . FAP has been implicated in cancer, but its specific role remains elusive because inhibitors that distinguish FAP from other prolyl peptidases like dipeptidyl peptidase-4 (DPP-4) have not been developed .
Synthesis Analysis
The compound Ac-Gly-prolineboronic acid was synthesized and tested as a potential FAP inhibitor . The N-acyl-linkage in Ac-Gly-BoroPro blocks the N terminus of the inhibitor, making it less nucleophilic and therefore unlikely to cyclize .Molecular Structure Analysis
The molecular structure of Ac-Gly-BoroPro is characterized by an N-acyl-linkage that blocks the N terminus of the inhibitor .Chemical Reactions Analysis
Ac-Gly-BoroPro selectively inhibits FAP relative to other prolyl peptidases . FAP reacts readily with submicromolar concentrations of Ac-Gly-BoroPro, reaching steady state inhibition levels rapidly .Physical And Chemical Properties Analysis
The molecular formula of Ac-Gly-BoroPro is C8H15BN2O4 and its molecular weight is 214.03 . It is a white to off-white solid .科学的研究の応用
Inhibition of Prolyl Peptidases : Ac-Gly-BoroPro derivatives have shown low nanomolar inhibitory activity against fibroblast activation protein (FAP) and prolyl oligopeptidase (POP), with selectivity against dipeptidyl peptidase-4 (DPP4) (Tran et al., 2007).
Antihyperglycemic and Anticancer Activity : Val-boroPro, a related compound, exhibits antihyperglycemic activity due to inhibition of DPPIV and has demonstrated anticancer activity. This research also noted the potential of creating prodrugs with unique properties for selective in vivo targeting (Poplawski et al., 2011).
Seed Composition and Nitrogen Metabolism : A study involving glyphosate-boron application on soybean showed that it altered seed composition, nitrogen metabolism, and boron status in leaves and seed, suggesting implications for agricultural practices (Bellaloui et al., 2009).
Effects on Hepatic Tissue : Glyphosate exposure influenced hepatic melanomacrophages and erythrocyte nuclear abnormalities in anurans, indicating that glyphosate can interfere with hepatic metabolism and may serve as a morphological response to environmental stressors (Pérez-Iglesias et al., 2016).
Inhibition of Dipeptidyl Peptidase IV : Studies on prolineboronic acid (boroPro) containing dipeptides revealed their inhibitory activity on dipeptidyl peptidase IV (DPPIV), with implications for targeting specific proteases in therapeutic applications (Coutts et al., 1996).
Pyroptosis in Monocytes and Macrophages : Val-boroPro, through inhibition of DPP8 and DPP9, activates pro-caspase-1 inducing pyroptosis in monocytes and macrophages, which is a significant finding for understanding immune system activation and potential cancer treatments (Okondo et al., 2017).
Activation of the Nlrp1b Inflammasome : Val-boroPro, by inhibiting Dpp8/9, activates the Nlrp1b inflammasome, which mediates pyroptosis. This provides insights into a mechanism for activating an innate immune pattern recognition receptor (Okondo et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[(2S)-1-(2-acetamidoacetyl)pyrrolidin-2-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BN2O4/c1-6(12)10-5-8(13)11-4-2-3-7(11)9(14)15/h7,14-15H,2-5H2,1H3,(H,10,12)/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOZISWTWURDGU-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCN1C(=O)CNC(=O)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@H]1CCCN1C(=O)CNC(=O)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-Gly-BoroPro | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560542.png)
![(7R,8S,9S,13R,14S)-13-methyl-7-[9-[(S)-4,4,5,5,5-pentafluoropentylsulfinyl]nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560543.png)
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B560544.png)


![5-(4-Chlorophenyl)-[3,3']bipyridinyl-6,6'-diamine](/img/structure/B560549.png)
![2-[(3s)-1-{[2-(Methylamino)pyrimidin-5-Yl]methyl}piperidin-3-Yl]-6-(Thiophen-2-Yl)pyrimidin-4(1h)-One](/img/structure/B560550.png)

![(S)-1-(3-Methyl-2-oxobutyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B560552.png)

![1-[[4-(4-fluorophenyl)-6-methoxy-2H-chromen-3-yl]methyl]pyrrolidine](/img/structure/B560555.png)